(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid
CAS No.: 625113-52-2
Cat. No.: VC3950025
Molecular Formula: C15H17ClO5S
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625113-52-2 |
|---|---|
| Molecular Formula | C15H17ClO5S |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid |
| Standard InChI | InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1 |
| Standard InChI Key | PGXGGUSHFUXQHF-RRKGBCIJSA-N |
| Isomeric SMILES | CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound (C₁₅H₁₇ClO₅S) features three distinct structural domains:
-
Aromatic core: A 3-chloro-4-methanesulfonylphenyl group providing electron-withdrawing characteristics .
-
Chiral center: The (R)-configuration at the α-carbon of the propionic acid chain, critical for stereoselective interactions.
-
Cyclic ketone: A 2-oxocyclopentyl group contributing conformational flexibility and potential hydrogen-bonding sites .
The molecular weight is 344.8 g/mol, with computed topological polar surface area (TPSA) of 91.6 Ų, suggesting moderate membrane permeability .
Spectroscopic and Computational Data
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis employs a multi-step strategy, with critical innovations documented in patent CN103508890A :
Step 1: Formation of 3-(2-oxocyclopentyl)propionic ester
-
Reactants: Cyclopentanone, morpholine, p-toluenesulfonic acid, acrylate
-
Conditions: Toluene solvent, reflux (110–120°C), 4-hour acrylate addition
Step 2: Hydrolysis to propionic acid
-
Reagents: NaOH/MeOH/H₂O (10:2:7 v/v)
-
Workup: Acidification to pH 3–5, extraction with dichloromethane
| Parameter | Value | Source |
|---|---|---|
| Cyclopentanone ratio | 1:1.2 (vs morpholine) | |
| Reaction time | 7–9 hours total | |
| Purity | 97% (HPLC) |
Industrial Scalability
The one-pot methodology reduces purification steps compared to traditional routes (e.g., Journal of Organic Chemistry, 1964), aligning with green chemistry principles . VulcanChem reports batch production capacities up to 10 kg for research applications.
Physicochemical Properties
Spectroscopic Profiles
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 1350/1150 cm⁻¹ (S=O asym/sym)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J=8.4 Hz, 1H, aromatic)
-
δ 3.21 (s, 3H, SO₂CH₃)
-
δ 2.88–2.94 (m, 1H, cyclopentyl)
-
Pharmaceutical Relevance
Biological Target Hypotheses
While direct target data are unavailable, structural analogs suggest potential for:
-
PDE9 inhibition: The 2-oxocyclopentyl group mimics cyclic nucleotide substrates
-
COX-2 modulation: Methanesulfonyl group similarity to celecoxib derivatives
Preclinical Applications
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Amadis Chemical | 97% | 10 mg–100 g | $50–$200/g |
| VulcanChem | 95% | 1 g–10 kg | $120–$450/g |
Future Research Directions
-
Pharmacokinetic studies: ADMET profiling for lead optimization
-
Crystallography: X-ray structure to guide computational modeling
-
Process chemistry: Continuous-flow synthesis for scale-up
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume